![molecular formula C16H12N2O B13151916 6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
6-Phenyl-[2,2'-bipyridin]-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenyl-[2,2’-bipyridin]-4(1H)-one is a heterocyclic compound that features a bipyridine core with a phenyl substituent at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-[2,2’-bipyridin]-4(1H)-one typically involves cyclometallation reactions. One common method includes the reaction of 6-phenyl-2,2’-bipyridine with metal complexes such as ruthenium(II), rhodium(II), platinum(II), palladium(II), and gold(III) . The reaction conditions often involve the use of solvents like dichloromethane and the presence of ligands to stabilize the metal complexes.
Industrial Production Methods
While specific industrial production methods for 6-Phenyl-[2,2’-bipyridin]-4(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
6-Phenyl-[2,2’-bipyridin]-4(1H)-one undergoes various chemical reactions, including:
Cyclometallation: Formation of metallated complexes with metals like ruthenium, rhodium, platinum, palladium, and gold.
Substitution Reactions: The bipyridine core can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Cyclometallation: Reagents include metal complexes (e.g., RuCl2, RhCl3) and solvents like dichloromethane.
Substitution Reactions: Reagents such as halides or other nucleophiles can be used under mild conditions.
Major Products Formed
Metallated Complexes: These complexes exhibit unique properties such as solvatochromism and ionochromism.
Substituted Bipyridines: Products with various functional groups attached to the bipyridine core.
科学研究应用
6-Phenyl-[2,2’-bipyridin]-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug design and development due to its ability to form stable complexes with metals.
Industry: Utilized in materials science for the development of luminescent materials and sensors.
作用机制
The mechanism by which 6-Phenyl-[2,2’-bipyridin]-4(1H)-one exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can exhibit unique electronic and photophysical properties due to metal-ligand interactions. The molecular targets and pathways involved include:
Metal Coordination: The bipyridine core coordinates with metal ions, stabilizing them and altering their reactivity.
Electronic Transitions: The phenyl substituent can influence the electronic properties of the bipyridine core, leading to changes in absorption and emission spectra.
相似化合物的比较
6-Phenyl-[2,2’-bipyridin]-4(1H)-one can be compared with other bipyridine derivatives:
2,2’-Bipyridine: Lacks the phenyl substituent, resulting in different electronic properties.
1,10-Phenanthroline: Another common ligand with a similar structure but different coordination chemistry.
6-Phenyl-2,2’-bipyridine: Similar structure but without the ketone group, leading to different reactivity and applications.
These comparisons highlight the unique properties of 6-Phenyl-[2,2’-bipyridin]-4(1H)-one, particularly its ability to form stable and versatile metal complexes.
属性
分子式 |
C16H12N2O |
|---|---|
分子量 |
248.28 g/mol |
IUPAC 名称 |
2-phenyl-6-pyridin-2-yl-1H-pyridin-4-one |
InChI |
InChI=1S/C16H12N2O/c19-13-10-15(12-6-2-1-3-7-12)18-16(11-13)14-8-4-5-9-17-14/h1-11H,(H,18,19) |
InChI 键 |
HCPYBVMDHBBWII-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


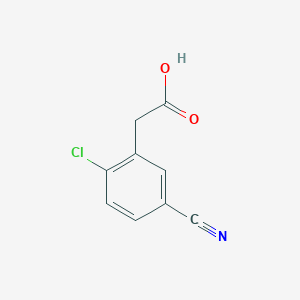
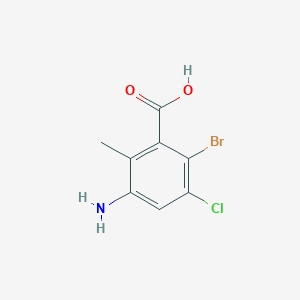
![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B13151840.png)
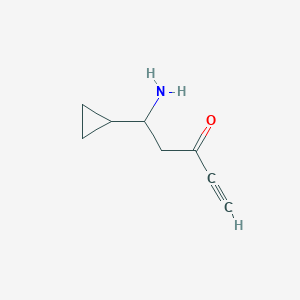


![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)

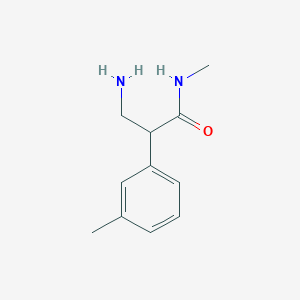
![[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)

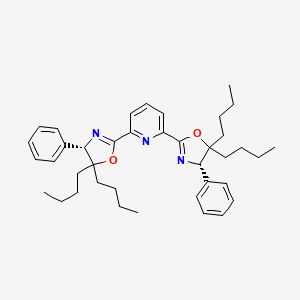
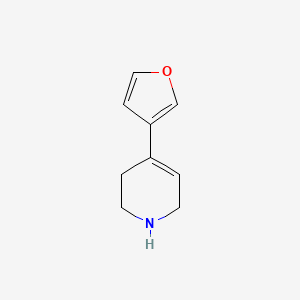
![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B13151907.png)
